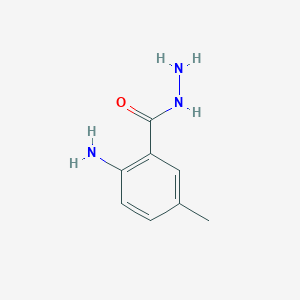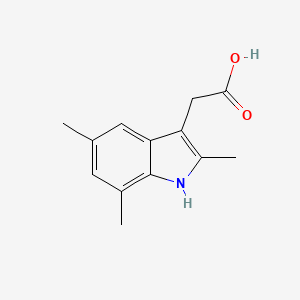
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine is a compound that belongs to the class of pyrazoloquinolines, which are heterocyclic aromatic organic compounds. These compounds are characterized by a fusion of pyrazole and quinoline rings and are known for their diverse biological activities and potential pharmacological properties.
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives can be achieved through various synthetic routes. One approach involves a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot synthesis, which allows for the construction of highly substituted pyrazolo[1,5-a]quinoline thioether derivatives . Another method employs main group metal Lewis acid catalysis for the intramolecular formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines to yield quinolin-8-amines . Additionally, a catalyst-free synthesis has been reported for the construction of pyrazolo[3,4-b]quinolin-5-one derivatives through cyclocondensation reactions .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives can be elucidated using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, high-resolution mass spectrometry, and single-crystal X-ray diffractometry have been utilized to identify the compounds . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo a range of chemical reactions. The benzannulation reaction is one such example, where diazotization of the pyrazole amine derivative is followed by radical generation and trapping of the aryl radical . The Suzuki reaction can also be used to create aryl/heteroaryl compounds from synthesized pyrazoloquinoline derivatives . Moreover, the regioselective synthesis of tricyclic pyrazoloquinolines has been achieved through reactions with dimedone and aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole core can significantly affect the bioactivity of these compounds . The functional group tolerance of these molecules is an important aspect of their chemical behavior, as it determines their reactivity and potential applications in various chemical transformations . The solubility, melting point, and stability of these compounds can vary depending on their specific substituents and molecular configuration.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Environmental Science and Pollution Research
- Application Summary : This compound is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
- Methods of Application : The study introduces a cost-effective approach to fabricating SBPC through air drying. Characterization techniques were employed to evaluate the microstructure and adsorption mechanism .
- Results or Outcomes : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies. It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
-
Scientific Field: Research and Development
- Application Summary : “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is a fine chemical that belongs to the group of versatile building blocks. It can be used as a reagent or as a speciality chemical in research and development .
- Methods of Application : This compound is used as a reagent in the synthesis of complex compounds .
- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .
-
Scientific Field: Materials Chemistry
- Application Summary : This compound is used in the fabrication of aerogel-based stimulus-responsive porous liquids .
- Methods of Application : The study proposes a method to fabricate aerogel-based porous liquids by dispersing superhydrophobic silica aerogel microparticles in a polymer aqueous solution .
- Results or Outcomes : The resulting porous liquids show reversible thermal responsiveness and can transition to a new condensed state, i.e., solid-liquid-vapor triple-state gels, via on-demand thermal triggering .
-
Scientific Field: Biochemistry
- Application Summary : “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is a useful scaffold for the synthesis of complex compounds and has been shown to be an effective inhibitor of protein tyrosine kinases .
- Methods of Application : This compound is used as a reagent in the synthesis of complex compounds .
- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBIKFYWRHCKQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385858 |
Source


|
| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine | |
CAS RN |
356522-39-9 |
Source


|
| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)
![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)










![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)
